

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid and its Anhydride

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Compound of Interest

Compound Name: *2-Carboxyphenylboronic acid*

Cat. No.: *B115381*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts versatile chemical properties, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of 2-CPBA and its corresponding anhydride, the trimeric boroxine. It covers the compound's chemical and physical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a sensing moiety. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

2-Carboxyphenylboronic acid is a white to off-white crystalline solid.^[1] Its dual functional groups allow for hydrogen bonding, rendering it soluble in polar solvents such as water and alcohols.^[2] The commercial product often contains varying amounts of its anhydride, a trimeric boroxine.^{[3][4]}

Table 1: Physicochemical Properties of **2-Carboxyphenylboronic Acid**

Property	Value	Reference(s)
CAS Number	149105-19-1	[2]
Molecular Formula	C ₇ H ₇ BO ₄	[2]
Molecular Weight	165.94 g/mol	[2]
Appearance	White to off-white crystalline powder	[5]
Melting Point	162 °C	[5]
pKa	pKa ₁ (carboxylic acid): ~3-4 (estimated), pKa ₂ (boronic acid): ~8-9 (estimated)	[6] [7]
Solubility	Soluble in polar solvents like water and alcohols.	[2]

Note on pKa values: Specific experimentally determined pKa values for **2-carboxyphenylboronic acid** are not readily available in the surveyed literature. The provided values are estimations based on the known pKa of benzoic acid and the general pKa range of arylboronic acids. The ortho-substitution is known to affect acidity due to steric and electronic effects, making direct correlation with isomers challenging.[\[6\]](#)[\[7\]](#)

Note on Solubility: While qualitatively described as soluble in polar solvents, specific quantitative solubility data (e.g., in g/100 mL at a given temperature) for **2-carboxyphenylboronic acid** in various solvents is not extensively reported in the available literature.

Anhydride Form: Trimeric Boroxine

In the solid state and in non-aqueous solutions, **2-carboxyphenylboronic acid** can exist in equilibrium with its cyclic anhydride, a six-membered ring composed of alternating boron and oxygen atoms known as a boroxine. This trimer is formed through the intermolecular dehydration of three molecules of the boronic acid. The presence of this anhydride is common in commercial samples of 2-CPBA.[\[3\]](#)[\[4\]](#)

The equilibrium between the monomeric acid and the trimeric boroxine is reversible and influenced by the presence of water. In aqueous environments, the equilibrium shifts towards the monomeric boronic acid form.

Caption: Equilibrium between **2-Carboxyphenylboronic Acid** and its Trimeric Boroxine Anhydride.

Experimental Protocol: Synthesis of Boronic Anhydrides (General Procedure)

The formation of boroxines from boronic acids is typically achieved through dehydration.[\[5\]](#)

Materials:

- Arylboronic acid
- A suitable solvent (e.g., toluene)
- Dean-Stark apparatus
- Heating mantle
- Condenser

Procedure:

- Dissolve the arylboronic acid in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
- Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to yield the boroxine.

Synthesis of 2-Carboxyphenylboronic Acid

A practical synthesis of **2-carboxyphenylboronic acid** involves the oxidation of 2-tolylboronic acid using potassium permanganate in an aqueous basic solution.

Experimental Protocol: Synthesis of 2-Carboxyphenylboronic Acid

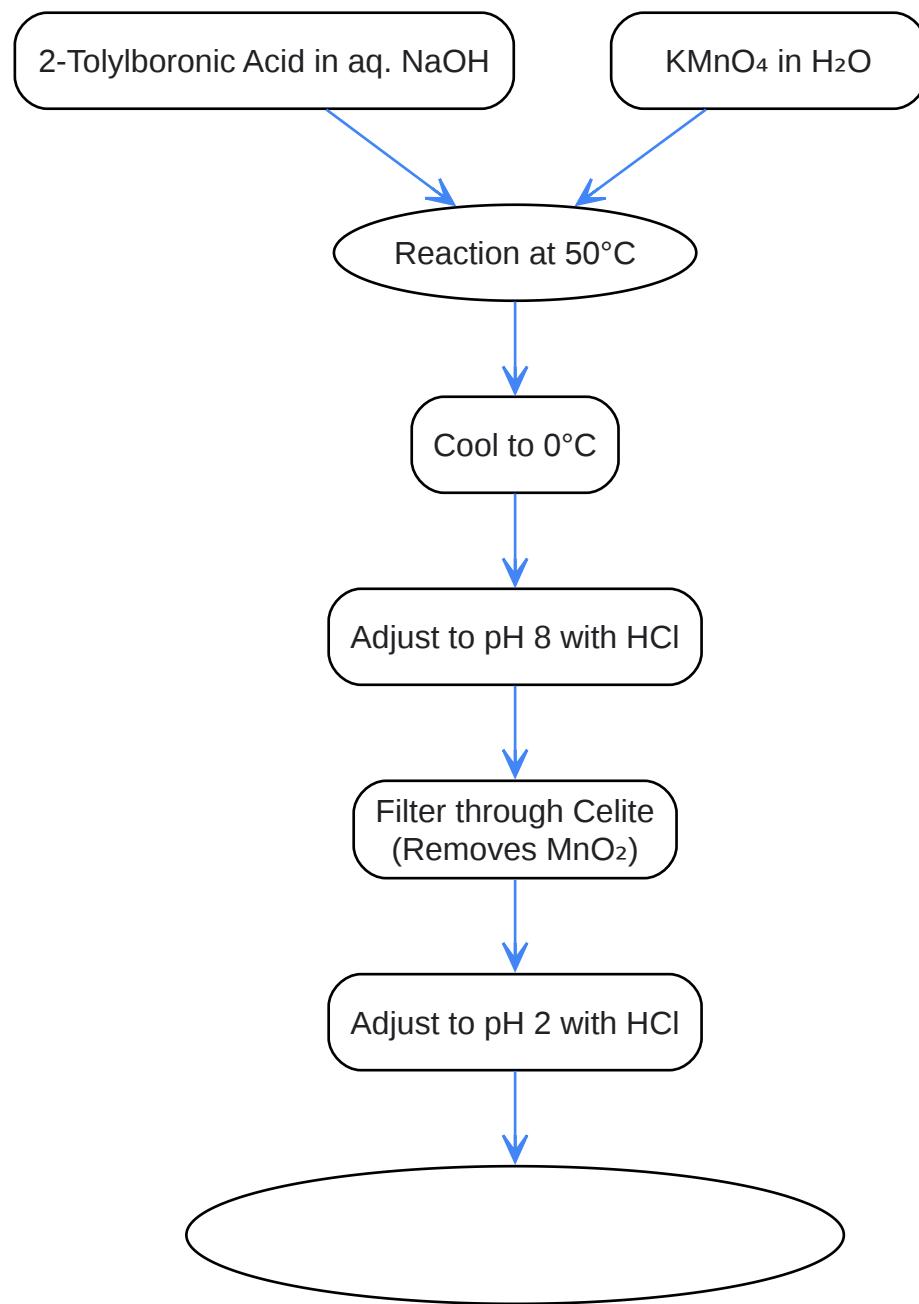
Materials:

- 2-Tolylboronic acid
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Celite
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Dissolve 2-tolylboronic acid in an aqueous solution of sodium hydroxide in a round-bottom flask.
- Heat the solution to 50 °C with stirring.

- Prepare a solution of potassium permanganate in water.
- Add the potassium permanganate solution portion-wise to the heated 2-tolylboronic acid solution over a period of one hour, maintaining the temperature at 50 °C. The solution will turn green.
- After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional three hours.
- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully adjust the pH of the solution to 8 with concentrated hydrochloric acid.
- Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.
- Further acidify the filtrate to pH 2 with concentrated hydrochloric acid at 0 °C to precipitate the **2-carboxyphenylboronic acid**.
- Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.



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Caption: Workflow for the Synthesis of **2-Carboxyphenylboronic Acid**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of **2-carboxyphenylboronic acid**. The following table provides expected chemical

shifts for 2-CPBA in DMSO-d₆, based on data for the analogous 3-carboxyphenylboronic acid.

[8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for **2-Carboxyphenylboronic Acid** in DMSO-d₆

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	~13.0 (broad s)	Singlet	-COOH
~8.2 (broad s)	Singlet	-B(OH) ₂	
~7.5-8.3 (m)	Multiplet	Aromatic protons	
¹³ C	~168	Singlet	C=O
~128-138	Multiplets	Aromatic carbons	
~135 (broad)	Singlet	C-B	

Note: The chemical shift of the carbon attached to the boron atom is often broad and may be difficult to observe directly.[8]

Experimental Protocol: NMR Data Acquisition

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Gently agitate the tube to ensure complete dissolution.

Data Acquisition:

- Lock the spectrometer's field frequency onto the deuterium signal of DMSO-d₆.
- Optimize the magnetic field homogeneity by shimming.
- Acquire the spectra using standard pulse programs.
- Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9]

Crystal Structure

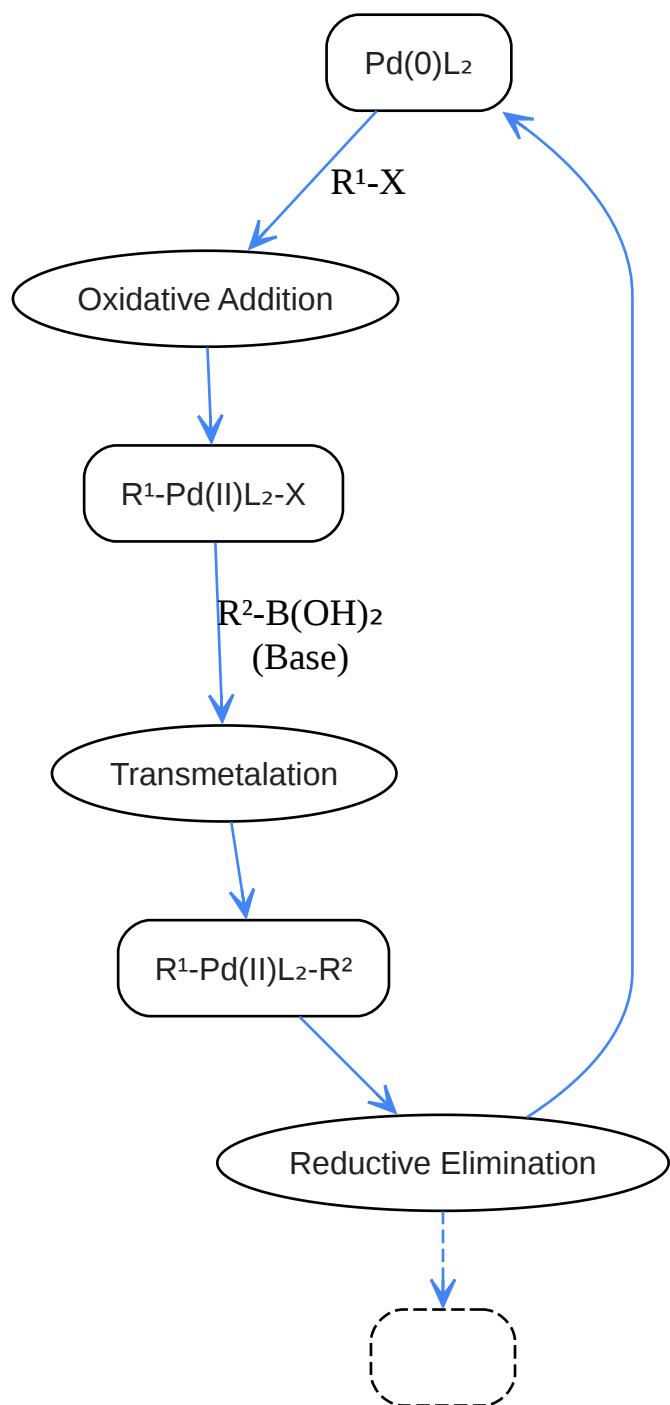
While a definitive single-crystal X-ray structure of **2-carboxyphenylboronic acid** is not readily available in the surveyed literature, studies on its isomers, such as 4-carboxyphenylboronic acid, reveal extensive hydrogen bonding networks in the solid state.[10] The molecules typically form dimers through hydrogen bonding between the carboxylic acid groups, and these dimers are further connected through hydrogen bonds involving the boronic acid moieties.

Applications in Drug Development and Research

Suzuki-Miyaura Cross-Coupling Reactions

2-Carboxyphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Carboxyphenylboronic Acid with an Aryl Halide

Materials:

- **2-Carboxyphenylboronic acid**
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent system (e.g., toluene/ethanol/water)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

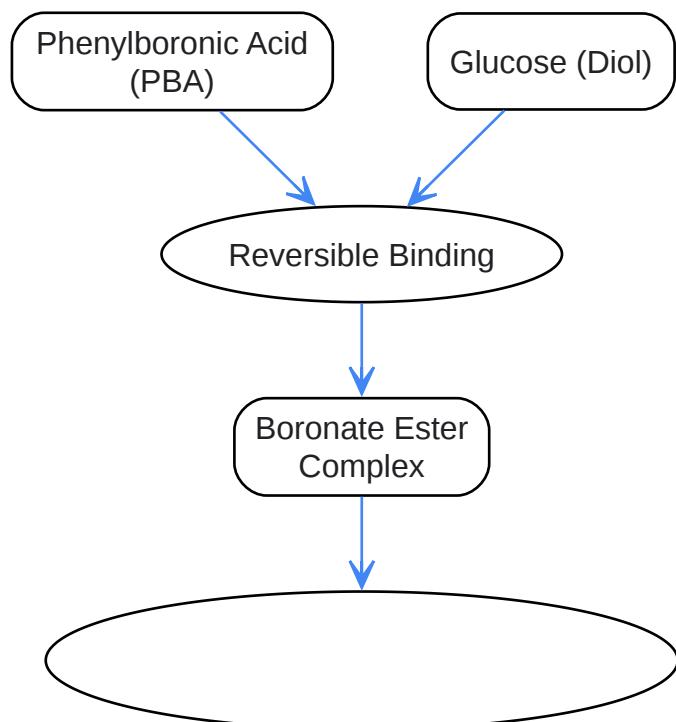
- To a round-bottom flask, add the aryl halide (1.0 equivalent), **2-carboxyphenylboronic acid** (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).
- Purge the flask with an inert gas.
- Add the degassed solvent system.
- Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC.
- After completion, cool the reaction to room temperature.
- Perform an aqueous work-up: dilute with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.

- Purify the crude product by flash column chromatography or recrystallization.

Chemical Sensors

The boronic acid moiety of 2-CPBA can reversibly bind with 1,2- and 1,3-diols, a property that is widely exploited in the development of chemical sensors, particularly for saccharides like glucose.^[11] This interaction forms a cyclic boronate ester. When coupled with a signaling mechanism, such as a change in fluorescence or an electrochemical response, this binding event can be used for the quantitative detection of the target diol.

The mechanism of glucose sensing by phenylboronic acid involves the reversible formation of a boronate ester with the diol functionalities of the glucose molecule. This binding event can be transduced into a measurable signal.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Carboxyphenylboronic Acid and its Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115381#2-carboxyphenylboronic-acid-and-its-anhydride-form>

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